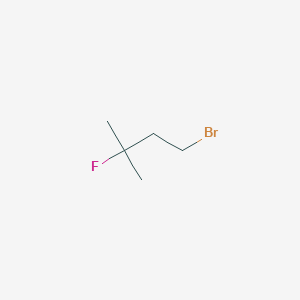

1-Bromo-3-fluoro-3-methylbutane

説明

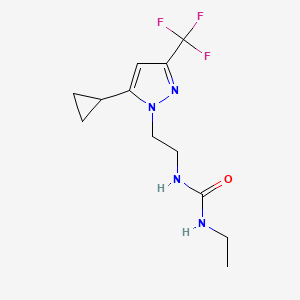

1-Bromo-3-fluoro-3-methylbutane is a chemical compound with the CAS Number: 1514922-17-8 . It has a molecular weight of 169.04 and its IUPAC name is 1-bromo-3-fluoro-3-methylbutane .

Molecular Structure Analysis

The molecular formula of 1-Bromo-3-fluoro-3-methylbutane is CHBrF . Its average mass is 169.035 Da and its monoisotopic mass is 167.994980 Da .科学的研究の応用

Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: 1-Bromo-3-fluoro-3-methylbutane is utilized in organic synthesis as a building block for creating more complex molecules. Its reactivity as an alkyl halide makes it a valuable compound for substitutions and eliminations, leading to various organic products.

Methods of Application

The compound is often used in nucleophilic substitution reactions (SN1 or SN2 mechanisms) where the bromine atom is replaced by another nucleophile. It can also undergo elimination reactions under the right conditions to form alkenes.

Results and Outcomes

The use of 1-Bromo-3-fluoro-3-methylbutane in synthesis has led to the production of various organic compounds with high purity levels. The yields and reaction conditions are optimized based on the desired product and the type of reaction employed .

Pharmaceutical Research

Scientific Field

Medicinal Chemistry Application Summary: In pharmaceutical research, 1-Bromo-3-fluoro-3-methylbutane serves as a precursor for the synthesis of potential drug candidates. Its incorporation into larger molecules can impart desirable pharmacokinetic properties.

Methods of Application

The compound is used in the early stages of drug synthesis, particularly in the creation of fluorinated compounds, which are common in pharmaceuticals due to their metabolic stability.

Results and Outcomes

Research involving 1-Bromo-3-fluoro-3-methylbutane has led to the development of several experimental drugs. The specific outcomes depend on the target molecule and the complexity of the synthesis route .

Material Science

Scientific Field

Polymer Chemistry Application Summary: This compound is used in material science to modify polymers and create materials with specific properties, such as increased resistance to degradation or altered physical characteristics.

Methods of Application

1-Bromo-3-fluoro-3-methylbutane can be incorporated into polymer chains through various polymerization techniques, acting as a comonomer that alters the polymer structure.

Results and Outcomes

The introduction of 1-Bromo-3-fluoro-3-methylbutane into polymers has resulted in materials with enhanced durability and specific functional properties, suitable for industrial applications .

Analytical Chemistry

Scientific Field

Analytical Chemistry Application Summary: In analytical chemistry, 1-Bromo-3-fluoro-3-methylbutane is used as a standard or reagent in the calibration of instruments and the development of analytical methods.

Methods of Application

It is used in gas chromatography and mass spectrometry as a reference compound due to its distinct fragmentation pattern and retention time.

Results and Outcomes

The use of this compound in analytical procedures has improved the accuracy and reliability of analytical results, particularly in the quantification of complex mixtures .

Environmental Applications

Scientific Field

Environmental Chemistry Application Summary: 1-Bromo-3-fluoro-3-methylbutane is studied for its environmental impact, particularly its behavior in atmospheric and aquatic systems.

Methods of Application

Environmental chemists analyze the compound’s breakdown products and its interactions with other environmental contaminants.

Results and Outcomes

Studies have provided insights into the compound’s environmental fate, including its potential for bioaccumulation and the identification of degradation pathways .

Biotechnology

Scientific Field

Biotechnology Application Summary: In biotechnology, the compound is explored for its role in the synthesis of biomolecules and as a potential agent in biocatalytic processes.

Methods of Application

It is used in enzymatic reactions where the halogen atoms can be selectively replaced by biocatalysts, leading to chiral molecules.

Results and Outcomes

Research has shown that 1-Bromo-3-fluoro-3-methylbutane can be effectively used in biotransformations, yielding enantiomerically pure products that are important in the development of biologically active compounds .

This analysis provides a snapshot of the diverse applications of 1-Bromo-3-fluoro-3-methylbutane across different scientific fields, highlighting its versatility and importance in research and industry. Each application leverages the unique chemical properties of the compound to achieve specific goals, from drug development to environmental safety. The detailed methods and outcomes vary depending on the field and the objectives of the research.

Agrochemical Synthesis

Scientific Field

Agricultural Chemistry Application Summary: This compound is used in the synthesis of agrochemicals, including pesticides and herbicides. Its fluorinated structure can enhance the biological activity and stability of these products.

Methods of Application

1-Bromo-3-fluoro-3-methylbutane is incorporated into the molecular structure of agrochemicals through various chemical reactions, often involving catalysis to improve efficiency.

Results and Outcomes

The development of new agrochemicals using this compound has led to products with improved efficacy against pests and weeds, contributing to increased agricultural productivity .

Fluoropolymer Production

Scientific Field

Industrial Chemistry Application Summary: In industrial chemistry, the compound is a precursor in the production of fluoropolymers, which are known for their exceptional resistance to heat, chemicals, and electrical insulation properties.

Methods of Application

It is used in free-radical polymerization processes to create polymers with fluorinated side chains, which impart the desired properties to the material.

Results and Outcomes

The use of 1-Bromo-3-fluoro-3-methylbutane in fluoropolymer production has resulted in materials that are critical in various applications, including in the aerospace and automotive industries .

Nuclear Magnetic Resonance (NMR) Solvent

Scientific Field

Physical Chemistry Application Summary: The compound serves as a solvent in NMR spectroscopy due to its non-interfering nature, allowing for clear and accurate spectral analysis of other compounds.

Methods of Application

It is used in small concentrations as a solvent in NMR tubes during the analysis of organic compounds to obtain high-resolution spectra.

Results and Outcomes

The use of 1-Bromo-3-fluoro-3-methylbutane as an NMR solvent has facilitated the structural elucidation of numerous complex molecules, enhancing our understanding of their chemical properties .

Catalyst Ligand Synthesis

Scientific Field

Inorganic Chemistry Application Summary: This compound is used in the synthesis of ligands for catalysts that are employed in various chemical reactions, including cross-coupling reactions.

Methods of Application

The bromine and fluorine atoms in 1-Bromo-3-fluoro-3-methylbutane can be strategically replaced to form ligands that bind to metal centers, influencing the reactivity and selectivity of the catalyst.

Results and Outcomes

The synthesis of catalyst ligands from this compound has led to advancements in catalytic chemistry, enabling more efficient and selective synthetic pathways .

Radiotracer Development

Scientific Field

Radiochemistry Application Summary: 1-Bromo-3-fluoro-3-methylbutane is explored for its potential use in the development of radiotracers for medical imaging, particularly in positron emission tomography (PET).

Methods of Application

The compound can be labeled with radioactive isotopes, such as fluorine-18, to create radiotracers that target specific biological pathways in the body.

Results and Outcomes

Research into the use of this compound as a radiotracer has the potential to improve diagnostic imaging techniques, allowing for better disease detection and monitoring .

Fire Retardant Formulation

Scientific Field

Fire Chemistry Application Summary: The compound’s halogenated structure makes it a candidate for use in the formulation of fire retardants, which are essential for enhancing fire safety in various materials.

Methods of Application

1-Bromo-3-fluoro-3-methylbutane can be incorporated into fire retardant formulations, where it helps to inhibit the combustion process.

Results and Outcomes

The inclusion of this compound in fire retardants has shown promise in improving the fire resistance of materials, potentially leading to safer building and furnishing materials .

These additional applications demonstrate the versatility of 1-Bromo-3-fluoro-3-methylbutane in various scientific and industrial fields. The compound’s unique chemical structure allows it to be a valuable component in the development of new materials, processes, and technologies.

Extraction Solvent for Environmental Analysis

Scientific Field

Environmental Analytical Chemistry Application Summary: 1-Bromo-3-fluoro-3-methylbutane is employed as an extraction solvent in the analysis of environmental samples, particularly for the determination of polycyclic aromatic hydrocarbons (PAHs) in water samples.

Methods of Application

The compound is used in liquid-liquid microextraction techniques combined with gas chromatography-mass spectrometry (GC-MS) to isolate and identify PAHs from complex aqueous matrices.

Results and Outcomes

This application has proven effective in accurately quantifying trace levels of PAHs, providing essential data for environmental monitoring and pollution assessment .

Synthesis of Pyrroles in Heterocyclic Chemistry

Scientific Field

Heterocyclic Chemistry Application Summary: In the realm of heterocyclic chemistry, 1-Bromo-3-fluoro-3-methylbutane is a precursor in the synthesis of pyrrole derivatives, which are significant in pharmaceuticals and agrochemicals.

Methods of Application

The compound undergoes dehydrohalogenation and subsequent cyclization reactions to form 1-(3-methylbutyl)pyrrole and related structures.

Results and Outcomes

The synthesis routes involving this compound have enabled the creation of diverse pyrrole-based molecules, expanding the library of compounds with potential biological activity .

Direct Photolysis in Radical Chemistry

Scientific Field

Radical Chemistry Application Summary: This compound is used in the study of radical reactions, specifically in the production of pentyl peroxy radicals by direct photolysis methods.

Methods of Application

1-Bromo-3-fluoro-3-methylbutane is subjected to UV light to generate free radicals, which are then studied for their reactivity and kinetics.

Results and Outcomes

The production of radicals from this compound has provided insights into radical lifetimes and reaction mechanisms, which are crucial for understanding atmospheric chemistry and combustion processes .

Safety And Hazards

特性

IUPAC Name |

1-bromo-3-fluoro-3-methylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrF/c1-5(2,7)3-4-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWSQYDSEJVBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-3-methylbutane | |

CAS RN |

1514922-17-8 | |

| Record name | 1-bromo-3-fluoro-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methylphenyl)-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2683156.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)

![6-Ethyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683163.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2683165.png)

![(3,5-dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2683175.png)